プロパラカイン

概要

説明

プロパラカインは、アミノエステル系に属する局所麻酔薬です。主に眼科領域において、様々な眼科手術に局所麻酔を提供するために使用されます。 プロパラカインは、塩酸塩として0.5%の濃度で眼科用溶液中に一般的に見られます .

2. 製法

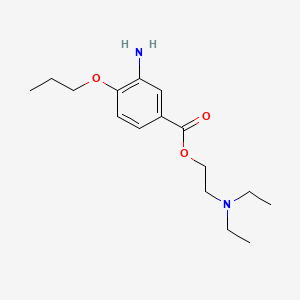

合成経路と反応条件: プロパラカインは、一連の化学反応によって合成されます。主な合成経路には、3-アミノ-4-プロポキシ安息香酸と2-(ジエチルアミノ)エタノールのエステル化が含まれます。 この反応は通常、塩化チオニルまたは三塩化リンなどの脱水剤の存在下で行われ、エステル結合の形成を促進します .

工業生産方法: 工業的な環境では、塩酸プロパラカインの生産は、同じエステル化プロセスを使用しますが、より大規模に行われます。反応条件は、最終生成物の高収率と高純度を保証するために最適化されています。 得られたプロパラカインは、その後、眼科用溶液で使用するために塩酸塩に変換されます .

科学的研究の応用

Proparacaine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of ester hydrolysis and local anesthetic properties.

Biology: Employed in research involving nerve conduction and membrane permeability.

Medicine: Widely used in ophthalmology for procedures such as tonometry, removal of foreign bodies, and conjunctival scraping.

Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical preparations

作用機序

プロパラカインは、神経細胞膜を安定化させ、神経インパルス発生と伝導に必要なイオンフラックスを阻害することで効果を発揮します。具体的には、プロパラカインは電位依存性ナトリウムチャネルに結合し、その機能を拮抗します。 この作用は、神経細胞膜の脂質層を通るナトリウムイオンの透過性を制限し、活動電位の発生を防ぎ、局所麻酔を提供します .

類似化合物:

プロキシメタカイン: アミノエステル系に属する別の局所麻酔薬で、眼科領域で同様に使用されます.

テトラカイン: より強力な局所麻酔薬で、様々な医療行為で使用されます.

比較:

プロパラカイン対プロキシメタカイン: 両方の化合物は、眼科領域で局所麻酔薬として使用されますが、プロパラカインは、その迅速な発症と作用時間の短さから、しばしば好まれます.

プロパラカイン対テトラカイン: テトラカインは、プロパラカインに比べてより強力で、作用時間が長く、より大規模な手術に適しています.

プロパラカイン対リドカイン: リドカインは、眼科領域以外にも、歯科や軽度の外科手術など、幅広い用途を持っています.

プロパラカインは、迅速な発症と眼科における特定の使用など、独特の特性を持つため、医療現場において貴重な化合物です。

生化学分析

Biochemical Properties

Proparacaine plays a significant role in biochemical reactions, particularly in the context of local anesthesia. It interacts with neuronal membranes, limiting sodium ion permeability through the lipid layer of the nerve cell membrane . This interaction with the nerve cell membrane is crucial for its anesthetic action.

Cellular Effects

Proparacaine influences cell function by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . This action effectively numbs the area, making it useful for procedures that require local anesthesia .

Molecular Mechanism

The molecular mechanism of action of Proparacaine involves binding or antagonizing the function of voltage-gated sodium channels . By doing so, it inhibits the ionic fluxes necessary for the initiation and conduction of nerve action potentials .

Temporal Effects in Laboratory Settings

It is known that prolonged use of Proparacaine can result in toxic reactions to the ocular surface . Therefore, its long-term use should be avoided .

Dosage Effects in Animal Models

The effects of Proparacaine at different dosages in animal models have not been extensively studied. It is known that high doses can lead to toxic reactions .

Metabolic Pathways

It is known that Proparacaine interacts with neuronal membranes and sodium channels, which are crucial components of nerve signal transmission .

Transport and Distribution

Given its role as a local anesthetic, it is likely that it is distributed to the area where it is applied .

Subcellular Localization

Given its role as a local anesthetic and its interaction with neuronal membranes and sodium channels, it is likely that it is localized to the neuronal membranes where these channels are present .

準備方法

Synthetic Routes and Reaction Conditions: Proparacaine is synthesized through a series of chemical reactions. The primary synthetic route involves the esterification of 3-amino-4-propoxybenzoic acid with 2-(diethylamino)ethanol. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of proparacaine hydrochloride involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting proparacaine is then converted to its hydrochloride salt form for use in ophthalmic solutions .

化学反応の分析

反応の種類: プロパラカインは、以下を含む様々な化学反応を起こします。

加水分解: プロパラカインは、水または水性酸の存在下で加水分解され、3-アミノ-4-プロポキシ安息香酸と2-(ジエチルアミノ)エタノールを生成します。

酸化: プロパラカインは酸化反応を起こす可能性がありますが、通常の使用状況ではあまり一般的ではありません。

一般的な試薬と条件:

加水分解: 水を溶媒とする酸性または塩基性条件。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

生成される主な生成物:

加水分解: 3-アミノ-4-プロポキシ安息香酸と2-(ジエチルアミノ)エタノール。

酸化: プロパラカインの酸化誘導体。

4. 科学研究の応用

プロパラカインは、以下を含む幅広い科学研究の応用を持っています。

化学: エステルの加水分解と局所麻酔特性に関する研究のモデル化合物として使用されます。

生物学: 神経伝達と膜透過性に関する研究で使用されます。

医学: 眼圧測定、異物の除去、結膜掻爬などの眼科手術で広く使用されています。

類似化合物との比較

Proxymetacaine: Another topical anesthetic of the amino ester group, used similarly in ophthalmic practice.

Tetracaine: A more potent local anesthetic used in various medical procedures.

Lidocaine: A widely used local anesthetic with applications in both ophthalmology and other medical fields.

Comparison:

Proparacaine vs. Proxymetacaine: Both compounds are used as topical anesthetics in ophthalmology, but proparacaine is often preferred due to its rapid onset and shorter duration of action.

Proparacaine vs. Tetracaine: Tetracaine is more potent and has a longer duration of action compared to proparacaine, making it suitable for more extensive procedures.

Proparacaine vs. Lidocaine: Lidocaine has a broader range of applications beyond ophthalmology, including dental and minor surgical procedures.

Proparacaine’s unique properties, such as its rapid onset and specific use in ophthalmology, make it a valuable compound in medical practice.

特性

IUPAC Name |

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLANYCVBBTKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5875-06-9 (mono-hydrochloride) | |

| Record name | Proparacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30198146 | |

| Record name | Proxymetacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.39e+00 g/L | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism whereby proparacaine and other local anesthetics influence the permeability of the cell membrane is unknown; however, several studies indicate that local anesthetics may limit sodium ion permeability through the lipid layer of the nerve cell membrane. Proparacaine may alter epithelial sodium channels through interaction with channel protein residues. This limitation prevents the fundamental change necessary for the generation of the action potential. | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

499-67-2 | |

| Record name | Proparacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proparacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxymetacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxymetacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183.3 °C, 182 - 183.3 °C | |

| Record name | Proparacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proparacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does proparacaine exert its anesthetic effect?

A1: Proparacaine functions as a local anesthetic by inhibiting voltage-gated sodium channels on neuronal membranes. [, , ] This inhibition prevents the generation and propagation of nerve impulses, effectively blocking pain signals from the eye to the brain.

Q2: Are there any downstream effects of proparacaine on corneal cells?

A2: Yes, research suggests that proparacaine can impact corneal epithelial cells. Studies show that it can disrupt the actin cytoskeleton, particularly the actin-rich stress fibers crucial for cell-to-substratum adhesion and cell motility. [] This disruption can potentially hinder corneal epithelial migration and adhesion, which are essential for wound healing.

Q3: What is the molecular formula and weight of proparacaine hydrochloride?

A3: The molecular formula of proparacaine hydrochloride is C16H27N2O3Cl. It has a molecular weight of 330.86 g/mol. [, ]

Q4: Can proparacaine be stored at room temperature?

A4: While short-term storage at room temperature might not significantly impact efficacy, prolonged storage (over two weeks) can lead to a decrease in its anesthetic effect. [] Refrigeration at 4°C is generally recommended for maintaining optimal potency.

Q5: Does proparacaine interact with common ophthalmic solutions used during procedures?

A5: Research suggests potential interactions. For instance, one study found that using proparacaine in conjunction with ophthalmic antibiotics could have additive effects on corneal wound healing. [] This combination was linked to reduced corneal fibroblast viability, proliferation, and migration in vitro, as well as delayed corneal epithelial recovery in vivo.

Q6: Does proparacaine impact the accuracy of intraocular pressure measurements using Goldmann applanation tonometry?

A9: Yes, studies have shown that using proparacaine for intraocular pressure (IOP) measurement with Goldmann applanation tonometry can lead to underestimation of IOP compared to measurements taken with fluorescein. [] This difference has been found to be statistically significant, highlighting the importance of considering the anesthetic agent used when interpreting IOP readings.

Q7: How does the duration of action of proparacaine differ across species?

A10: The duration of action of proparacaine can vary significantly between species. For instance, research suggests its anesthetic effect on the cornea lasts longer in dogs than in cats. [, ] In horses, the duration of corneal anesthesia from proparacaine is shorter compared to dogs, likely due to the increased sensitivity of the equine cornea. [] This interspecies variability underscores the importance of considering species-specific factors when using proparacaine.

Q8: What are the potential adverse effects of proparacaine on the eye?

A11: While generally safe for short-term use, prolonged or excessive use of proparacaine can lead to adverse effects on the cornea. [, ] These may include punctate keratopathy (superficial corneal damage) and delayed epithelial wound healing.

Q9: Are there any known allergic reactions to proparacaine?

A12: Yes, allergic contact dermatitis to proparacaine has been reported. [] Interestingly, there's evidence suggesting potential cross-sensitization with tetracaine, another topical anesthetic. [] This means that individuals allergic to proparacaine may also experience allergic reactions to tetracaine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。